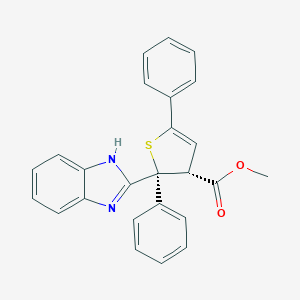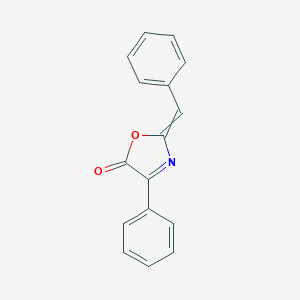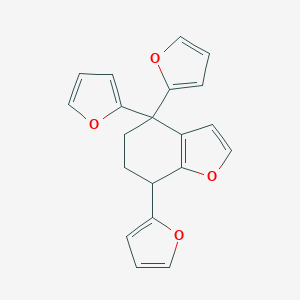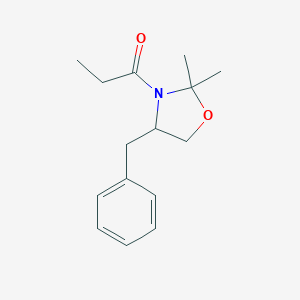![molecular formula C15H19N5O3 B282156 Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B282156.png)
Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate, also known as Methyl BTA, is a chemical compound used in scientific research. It is a member of the benzotriazine family and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate BTA is not fully understood. However, it has been suggested that it may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate BTA may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate BTA has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells. In addition, Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate BTA has been found to decrease the levels of reactive oxygen species and increase the levels of glutathione, an antioxidant, in cancer cells. Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate BTA has also been shown to inhibit angiogenesis, the process of blood vessel formation, in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate BTA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent cytotoxic activity against various cancer cell lines. However, Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate BTA has some limitations. It is not water-soluble and has poor bioavailability, which limits its use in vivo.
Orientations Futures
For the study of Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate BTA include investigating its potential use in combination with other anticancer agents, exploring its potential use in other diseases, and improving its bioavailability and water solubility.
Méthodes De Synthèse
Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate BTA can be synthesized through a multistep reaction involving the condensation of 4-aminobenzoic acid with dimethylformamide dimethyl acetal, followed by the reaction with ethylamine and finally, the reaction with cyanuric chloride. The final product is obtained through the reaction of the intermediate with methyl iodide.
Applications De Recherche Scientifique
Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate BTA has been extensively studied for its potential use in cancer treatment. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate BTA has been shown to inhibit the growth of tumors in animal models.
Propriétés
Formule moléculaire |
C15H19N5O3 |
|---|---|
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
methyl 4-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C15H19N5O3/c1-5-16-13-17-14(20(2)3)19-15(18-13)23-11-8-6-10(7-9-11)12(21)22-4/h6-9H,5H2,1-4H3,(H,16,17,18,19) |
Clé InChI |
QFXDMBNBBATTKK-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OC)N(C)C |
SMILES canonique |
CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)

![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)



![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)

![1,2-diphenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-3,3(2H)-dicarbonitrile](/img/structure/B282097.png)